molecular formula C20H20ClFN4O5S B10830802 5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide

5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide

Cat. No.: B10830802
M. Wt: 482.9 g/mol
InChI Key: DUYRWEBTZNUILI-DIFFPNOSSA-N
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Description

TAS1553 is a novel and potent small-molecule inhibitor that targets the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase. This enzyme plays a crucial role in balancing the cellular deoxyribonucleotide triphosphate pool, making it an attractive target for cancer treatment. TAS1553 exhibits significant antitumor activity by causing DNA replication stress and reducing the intracellular deoxyadenosine triphosphate pool .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAS1553 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature .

Industrial Production Methods: Industrial production methods for TAS1553 are not publicly available. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control measures .

Scientific Research Applications

TAS1553 has shown significant potential in various scientific research applications, particularly in the field of cancer treatment. Its ability to inhibit ribonucleotide reductase makes it a valuable tool for studying the enzyme’s role in cellular deoxyribonucleotide triphosphate balance and DNA replication. TAS1553 has demonstrated robust antitumor efficacy against both hematological and solid cancer xenograft tumors, providing a significant survival benefit in preclinical models .

Mechanism of Action

TAS1553 exerts its effects by blocking the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase. This inhibition prevents the assembly of the enzyme, leading to a decrease in the pool of deoxyribonucleotide triphosphates available for DNA synthesis. The compound induces DNA replication stress and apoptosis in cancer cells, contributing to its antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds:

  • Hydroxyurea
  • Gemcitabine
  • Triapine

Uniqueness: TAS1553 is unique in its mechanism of action as it specifically targets the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase, rather than directly targeting free radicals or substrate binding sites. This selectivity is expected to result in fewer off-target effects and improved therapeutic outcomes compared to other ribonucleotide reductase inhibitors .

Biological Activity

5-Chloro-2-[[1S,2R]-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide is a complex organic compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Structural Overview

The compound features several key structural components:

  • Chlorine Atom : Enhances lipophilicity and can influence biological interactions.
  • Fluoro-Dimethylphenyl Group : May contribute to selective binding to biological targets.
  • Oxadiazole Ring : Known for its role in drug development due to its bioisosteric properties.

Anticancer Activity

Research indicates that derivatives of oxadiazole, including the target compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole ring has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A derivative of 5-chloro-benzamide demonstrated IC50 values ranging from 1.143 µM against renal cancer cells to 9.27 µM against ovarian adenocarcinoma cells .
Cell LineIC50 (µM)
Renal Cancer (RXF 486)1.143
Ovarian Adenocarcinoma (OVXF 899)2.76
Colon Adenocarcinoma (CXF HT-29)9.27

Antibacterial Activity

The compound also shows promising antibacterial properties:

  • Target Bacteria : Studies have highlighted efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, a critical pathway for bacterial growth.

Antiparasitic Properties

Compounds containing the oxadiazole structure have been reported to possess antiparasitic activity:

  • Efficacy : In vitro studies suggest effectiveness against various parasitic infections, potentially through the disruption of metabolic pathways in parasites .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Oxadiazole Moiety : Essential for anticancer and antibacterial activity.
  • Chlorine Substitution : Improves binding affinity to target proteins.
  • Sulfamoyl Group : Enhances solubility and bioavailability.

Properties

Molecular Formula

C20H20ClFN4O5S

Molecular Weight

482.9 g/mol

IUPAC Name

5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide

InChI

InChI=1S/C20H20ClFN4O5S/c1-9-4-6-14(22)16(10(9)2)11(3)17(19-24-25-20(28)31-19)26-32(29,30)15-7-5-12(21)8-13(15)18(23)27/h4-8,11,17,26H,1-3H3,(H2,23,27)(H,25,28)/t11-,17+/m1/s1

InChI Key

DUYRWEBTZNUILI-DIFFPNOSSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)F)[C@@H](C)[C@@H](C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)C(C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C

Origin of Product

United States

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